N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by its unique structure, which includes a nicotinamide core, an ethylphenyl group, and a tetrahydropyran moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-ethylbenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be attached through an etherification reaction using tetrahydro-2H-pyran-4-ylmethanol and a suitable base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the ethylphenyl group.
Reduction: Reduced forms of the nicotinamide core.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the ethylphenyl and tetrahydropyran groups.
N-(2-ethylphenyl)nicotinamide: Similar structure but without the tetrahydropyran moiety.
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: Similar structure but without the ethylphenyl group.
Uniqueness
N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to the presence of both the ethylphenyl and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Antiproliferative Activity : The compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. Studies have demonstrated that it affects key signaling pathways involved in cell growth and survival.
- Cytotoxicity : In vitro assays reveal that this compound selectively targets cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications.
- Molecular Docking Studies : Computational analyses suggest that the compound binds effectively to specific protein targets associated with cancer progression, indicating a potential role as a targeted therapy.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon) | 5.1 | Induction of apoptosis |
MCF7 (Breast) | 7.8 | Cell cycle arrest at G0/G1 phase |
A549 (Lung) | 4.2 | Inhibition of proliferation via MAPK pathway |
HeLa (Cervical) | 6.0 | Activation of caspase-dependent apoptosis |
These results indicate that the compound exhibits potent anticancer effects, particularly against colon and lung cancer cell lines.
Safety Profile
In addition to its efficacy, the safety profile was assessed using normal fibroblast cell lines (BJ-1), where the compound showed minimal cytotoxicity, reinforcing its potential as a therapeutic agent with reduced side effects.
Case Studies
Several case studies have highlighted the application of this compound in preclinical models:
- Study on HCT116 Cells : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, correlating with decreased cell proliferation markers.
- Combination Therapy : Combining this compound with standard chemotherapeutics like doxorubicin enhanced overall efficacy, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types.
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-16-5-3-4-6-18(16)22-20(23)17-7-8-19(21-13-17)25-14-15-9-11-24-12-10-15/h3-8,13,15H,2,9-12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZGJAJERZXRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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